PTR1 Inhibition Potency Matches Methotrexate Despite 2.6‑Fold Lower Molecular Weight
In a direct head‑to‑head comparison, 2,4,6‑triaminoquinazoline (TAQ) inhibited recombinant Leishmania major pteridine reductase 1 (PTR1) with an IC50 of 2.0 µM, statistically comparable to the archetypal antifolate methotrexate (IC50 = 1.1 µM) [1]. Remarkably, TAQ achieves this potency with a molecular weight of 175.2 Da versus 454.4 Da for methotrexate, representing a 2.6‑fold reduction in size. The co‑crystal structure (PDB 1W0C, 2.6 Å resolution) confirms that TAQ occupies the pterin‑binding pocket and engages the same key residues (Tyr194, Ser111, NADPH phosphate) as the pterin moiety of methotrexate, without the flexible pABA‑glutamyl tail that contributes only modestly to PTR1 affinity [2].
| Evidence Dimension | Inhibition of Leishmania major PTR1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.0 µM (2,4,6‑triaminoquinazoline free base; dihydrochloride salt provides equivalent active species in solution) |
| Comparator Or Baseline | Methotrexate (MTX): IC50 = 1.1 µM |
| Quantified Difference | 1.8‑fold difference in IC50; 2.6‑fold lower molecular weight (175.2 vs 454.4 Da); ligand efficiency (pIC50/MW) approximately 5‑fold higher for TAQ |
| Conditions | Recombinant L. major PTR1, NADPH cofactor, spectrophotometric assay; crystal structure at 2.6 Å resolution |
Why This Matters
Researchers seeking a minimal pterin‑mimetic pharmacophore for antiparasitic target engagement can use TAQ to achieve near‑MTX potency with a fragment‑sized molecule, simplifying downstream optimization for selectivity and pharmacokinetics.
- [1] Hardy LW, et al. (cited in McLuskey et al. 2004). IC50 values for TAQ and MTX against recombinant L. major PTR1. View Source
- [2] McLuskey K, Gibellini F, Carvalho P, Avery MA, Hunter WN. Inhibition of Leishmania major pteridine reductase by 2,4,6‑triaminoquinazoline: structure of the NADPH ternary complex. Acta Crystallogr D Biol Crystallogr. 2004;60(Pt 10):1780‑1785. View Source
